molecular formula C12H7N5O8 B14304488 2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine CAS No. 114107-32-3

2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine

Cat. No.: B14304488
CAS No.: 114107-32-3
M. Wt: 349.21 g/mol
InChI Key: DLCMIRSLGNGRFT-UHFFFAOYSA-N
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Description

2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine is a complex organic compound characterized by the presence of multiple nitro groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine typically involves the nitration of biphenyl derivatives. The process begins with the preparation of the biphenyl core, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective nitration of the desired positions on the biphenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of polyamines.

    Substitution: Electrophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives of the biphenyl structure, which can be further utilized in different applications.

Scientific Research Applications

2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives due to its high nitrogen content.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, leading to various biochemical effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’-Tetranitro-1,1’-biphenyl
  • 1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole
  • 4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole

Uniqueness

2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine is unique due to its specific arrangement of nitro groups, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable for specialized applications in high-energy materials and advanced chemical synthesis.

Properties

CAS No.

114107-32-3

Molecular Formula

C12H7N5O8

Molecular Weight

349.21 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-4,6-dinitroaniline

InChI

InChI=1S/C12H7N5O8/c13-12-9(3-7(15(20)21)5-11(12)17(24)25)8-2-1-6(14(18)19)4-10(8)16(22)23/h1-5H,13H2

InChI Key

DLCMIRSLGNGRFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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